1-(1H-imidazol-4-ylmethyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine -

1-(1H-imidazol-4-ylmethyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine

Catalog Number: EVT-5518870
CAS Number:
Molecular Formula: C18H22F3N3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662)

    Compound Description: BMS-214662 is a potent farnesyltransferase (FT) inhibitor with promising preclinical antitumor activity. This compound exhibits low-nanomolar FT inhibitory activity and demonstrates cellular activity at concentrations below 100 nM. [] BMS-214662 displayed significant in vivo activity in a human colon tumor model and has advanced into human clinical trials due to its promising pharmacokinetic profile. []

    Relevance: Although BMS-214662 belongs to the 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine class of FT inhibitors, it shares key structural features with 1-(1H-imidazol-4-ylmethyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine. Both compounds possess a 1H-imidazol-4-ylmethyl group attached to the nitrogen of the piperidine ring. Additionally, both compounds contain a substituted phenyl ring linked to the piperidine moiety through an alkyl chain. The presence of these common structural elements suggests a potential relationship between their biological activities, particularly concerning FT inhibition. []

2-[3-(1H-imidazol-4-ylmethyl)piperidin-1-yl]-1H-benzimidazole

    Compound Description: This compound is a chiral H3-antagonist. Researchers were able to discriminate between its enantiomers using diastereomeric salts formed with optically pure (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid. []

    Relevance: This compound and 1-(1H-imidazol-4-ylmethyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine both feature a 3-(1H-imidazol-4-ylmethyl)piperidine core structure. The difference lies in the substituent on the piperidine nitrogen: a benzimidazole group in the related compound and a 2-[3-(trifluoromethyl)phenyl]ethyl group in the target compound. This structural similarity suggests potential overlap in their binding interactions with biological targets, despite differences in their overall pharmacological profiles. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

    Compound Description: This compound's synthesis was achieved through a practical eight-step process, highlighting the significance of its chemical structure. [] This molecule features a 4-fluoro-3-(trifluoromethyl)phenyl group attached to the imidazole ring, and a piperidine ring further substituted with a N,N-dimethylethanamine moiety. []

    Relevance: This compound shares a key structural motif with 1-(1H-imidazol-4-ylmethyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine: the presence of both a piperidine and a 3-(trifluoromethyl)phenyl group within their structures. Despite differences in the connection and substitution patterns of these groups, their presence suggests potential shared pharmacophoric features. Understanding the specific roles of these shared motifs in each compound's biological activity could be valuable in drug discovery. []

Properties

Product Name

1-(1H-imidazol-4-ylmethyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine

IUPAC Name

1-(1H-imidazol-5-ylmethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine

Molecular Formula

C18H22F3N3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H22F3N3/c19-18(20,21)16-5-1-3-14(9-16)6-7-15-4-2-8-24(11-15)12-17-10-22-13-23-17/h1,3,5,9-10,13,15H,2,4,6-8,11-12H2,(H,22,23)

InChI Key

VRMCLMTWLFQGGD-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CN=CN2)CCC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1CC(CN(C1)CC2=CN=CN2)CCC3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.